molecular formula C9H6N2OS2 B1655508 Rhodanine, 5-(2-pyridylmethylene)- CAS No. 3762-01-4

Rhodanine, 5-(2-pyridylmethylene)-

Cat. No. B1655508
CAS RN: 3762-01-4
M. Wt: 222.3 g/mol
InChI Key: QUNOTGGCROUUQP-FNORWQNLSA-N
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Description

Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . The compound “5-(2-Pyridylmethylene)rhodanine” contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 imide (-thio), and 1 Pyridine .


Synthesis Analysis

Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . A study reported the synthesis of 12 new heterocyclic derivatives that differ in three structural motifs . The compounds were synthesized very quickly, selectively, and in high yields according to the developed microwave-assisted Knoevenagel condensation protocol .


Molecular Structure Analysis

The molecular structure of “5-(2-Pyridylmethylene)rhodanine” includes a pyridin-2-ylmethylene group at the C-5 position . The molecule contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 imide (-thio), and 1 Pyridine .


Chemical Reactions Analysis

Rhodanine derivatives have been reported to undergo catalyst-free aldol reactions . The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .


Physical And Chemical Properties Analysis

Rhodanine has a chemical formula of C3H3NOS2, a molar mass of 133.18 g·mol −1, a density of 0.868 g/cm −3, and is soluble in water, ethanol, and dimethyl sulfoxide . The “5-(2-Pyridylmethylene)rhodanine” has a linear formula of C9H6N2OS2 .

Mechanism of Action

While the specific mechanism of action for “5-(2-Pyridylmethylene)rhodanine” is not explicitly stated in the search results, rhodanine derivatives are known to have diverse biological activities .

Safety and Hazards

Rhodanine is classified as having acute oral toxicity, skin irritation, serious eye damage, and specific target organ toxicity - single exposure (respiratory system) . It is harmful if swallowed and causes serious eye irritation .

Future Directions

Rhodanines remain privileged heterocycles in drug discovery. They are accessible building blocks for optimization and transformation into related heterocycles, simplified analogues, and fused heterocycles with a thiazolidine framework . The positive aspects of Michael acceptors must be considered as well as their multitarget properties .

properties

IUPAC Name

(5E)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTGGCROUUQP-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 5-(2-pyridylmethylene)-

CAS RN

3762-01-4
Record name 5-(2-Pyridylmethylene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rhodanine, 5-(2-pyridylmethylene)-
Reactant of Route 2
Rhodanine, 5-(2-pyridylmethylene)-

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